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Cat. No.: B569454

An In-depth Technical Guide on (S)-1-Boc-2-Methyl-diazepane as a Building Block in Medicinal
Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-2-methyl-diazepane is a chiral, seven-membered heterocyclic building block of
significant interest in medicinal chemistry. Its pre-installed stereocenter and the presence of a
Boc-protected amine offer versatile opportunities for the enantioselective synthesis of complex
bioactive molecules. This technical guide provides a comprehensive overview of its synthesis,
physicochemical properties, and applications in drug discovery, with a particular focus on its
role in the development of the Rho-kinase inhibitor, Ripasudil (K-115). This document also
explores its potential in the synthesis of other therapeutic agents, including anticancer
compounds and sigma receptor ligands. Detailed experimental protocols for its synthesis and
its conversion to Ripasudil are provided, along with a summary of relevant quantitative data
and visualizations of key signaling pathways.

Introduction

Chiral 1,4-diazepanes are considered privileged scaffolds in medicinal chemistry due to their
conformational flexibility and ability to interact with a variety of biological targets.[1] The "(S)"-
configuration at the C2 position of the diazepane ring allows for specific stereoselective
interactions with target proteins, which is a critical aspect of modern drug design. The tert-
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butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides stability and
allows for selective deprotection and further functionalization during multi-step syntheses.[2]
This makes (S)-1-Boc-2-methyl-diazepane a valuable intermediate for the construction of
diverse and complex molecular architectures.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-Boc-2-methyl-diazepane is
presented in Table 1.

Property Value Reference
CAS Number 194032-32-1 [2]
Molecular Formula C11H22N202 [2]
Molecular Weight 214.30 g/mol [2]
Appearance Yellow oil [5]

Boiling Point 288 °C N/A
Density 0.980 g/cm? N/A

Optical Rotation [0]2°_D_ -8.82 (c=1, CHCIs) [6]

Purity >97% [3]

Synthesis of (S)-1-Boc-2-Methyl-diazepane

The enantioselective synthesis of (S)-1-Boc-2-methyl-diazepane is crucial for its application in
medicinal chemistry. A practical and scalable synthesis has been established, which is detailed
below.[4]

Synthetic Scheme

A common synthetic route involves the use of a chiral starting material, such as (S)-(+)-2-
amino-1-propanol, to introduce the desired stereochemistry. The synthesis typically involves
nosyl protection, cyclization, and subsequent deprotection and Boc protection steps.
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Experimental Protocol

Step 1: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-
carboxylate

A detailed experimental protocol for a similar synthesis is outlined in a patent application.[5] To
a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60
kg, 6.51 mol) in acetonitrile (20 L) is added potassium carbonate (1.79 kg, 13.0 mol). To the
resulting reaction mixture is gradually added thiophenol (2.15 kg, 19.5 mol) at an internal
temperature of 20°C or below over 6 hours, followed by stirring at 20°C for 18 hours. The
reaction mixture is then worked up to yield the nosyl-protected intermediate.

Step 2: Deprotection and Boc Protection to yield (S)-1-Boc-2-methyl-diazepane

The nosyl group is subsequently removed, and the free amine is protected with a Boc group to
afford the final product. The crude product is purified by column chromatography to yield (S)-1-
Boc-2-methyl-diazepane as a yellow oil. The overall yield from (S)-(+)-2-amino-1-propanol is
reported to be 45.2%, with a chemical purity of 97.5% (by GC) and an enantiomeric excess of
99.9%ee.[5]

Applications in Medicinal Chemistry

(S)-1-Boc-2-methyl-diazepane has proven to be a valuable building block in the synthesis of
several biologically active compounds.

Synthesis of Ripasudil (K-115): A Rho-Kinase Inhibitor

The most prominent application of (S)-1-Boc-2-methyl-diazepane is in the synthesis of
Ripasudil (K-115), a potent Rho-kinase (ROCK) inhibitor used for the treatment of glaucoma
and ocular hypertension.[4][6]

4.1.1. Synthetic Scheme

The synthesis involves the coupling of (S)-1-Boc-2-methyl-diazepane with 4-fluoroisoquinoline-
5-sulfonyl chloride, followed by deprotection of the Boc group.[7]

4.1.2. Experimental Protocol for the Synthesis of Ripasudil Hydrochloride
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To a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (28.00g, 131mmol) and
triethylamine (39.77g, 393mmol) in tetrahydrofuran (100ml) at 0°C, a solution of 4-
fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12g, 131mmol) in tetrahydrofuran
(80ml) is added dropwise.[7] The reaction is stirred for two hours. After workup, the resulting oill,
(S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane, is dissolved in methanol and
treated with concentrated hydrochloric acid to crystallize Ripasudil Hydrochloride.[7] The
reported yield is 97% with a purity of 99.99% and an ee value of 99.99%.[7]

4.1.3. Biological Activity of Ripasudil

Ripasudil is a potent inhibitor of ROCK1 and ROCK2. The quantitative biological data for
Ripasudil is summarized in Table 2.

Target ICso0 Reference
ROCK1 51 nM N/A
ROCK2 19 nM N/A

4.1.4. Rho-Kinase Signaling Pathway

Ripasudil exerts its therapeutic effect by inhibiting the Rho-kinase signaling pathway, which
plays a crucial role in regulating intraocular pressure. Below is a diagram of the Rho-kinase
signaling pathway.
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Caption: The Rho-Kinase Signaling Pathway and the inhibitory action of Ripasudil.

Potential as a Scaffold for Anticancer Agents
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Derivatives of the 1,4-diazepane scaffold have been investigated for their potential as
anticancer agents. While specific examples utilizing (S)-1-Boc-2-methyl-diazepane are not yet
widely reported, the core structure is present in compounds showing cytotoxic activity. For
instance, certain dibenzodiazepine derivatives have shown potent antitumor activity with 1Cso
values in the sub-micromolar range.

4.2.1. Example of a Diazepane-Containing Anticancer Agent

A series of dibenzodiazepine derivatives bearing an N-methylpiperazine moiety have been
synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell

lines.
Compound Cell Line ICs0 (M)
Dibenzodiazepine Derivative BCAP37 (Breast) 0.30
SGC7901 (Gastric) N/A
HepG2 (Liver) N/A
HeLa (Cervical) N/A
HL-60 (Leukemia) N/A

4.2.2. Relevant Cancer Signaling Pathway

Many anticancer drugs target key signaling pathways involved in cell proliferation and survival,
such as the MAPK/ERK pathway. A simplified diagram of this pathway is shown below.
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Caption: A simplified MAPK/ERK signaling pathway, a potential target for diazepane-based

anticancer agents.

Application in the Synthesis of Sigma Receptor Ligands

The 1,4-diazepane scaffold has also been employed in the development of ligands for sigma
(o) receptors, which are implicated in various neurological disorders.[2][8]

4.3.1. Biological Activity of Diazepane-based Sigma Receptor Ligands

A series of diazepane-containing derivatives have been synthesized and evaluated for their
affinity to o1 and o2 receptors.

Compound o1 Receptor Ki (nM) o2 Receptor Ki (nM)
Benzofuran-diazepane
o 1.5 135
derivative 2c
Quinoline-diazepane derivative
20.1

2d

4.3.2. GABAergic Signaling Pathway

While sigma receptors are distinct from GABA receptors, the development of CNS-active
compounds often involves consideration of the major inhibitory neurotransmitter system, the
GABAergic system. A simplified diagram of a GABAergic synapse is presented below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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